HSD17B13 Inhibitory Potency: 6-Hydroxy Derivative vs. Generic Pyridazine Scaffold
A 5-chloro-substituted derivative of 6-Hydroxypyridazine-3-carboxamide (compound BDBM617479) was evaluated for its ability to inhibit human 17β-HSD13, a key target for NASH and liver disease. It exhibited an IC50 of 10,000 nM (10 µM) in a validated LC/MS estrone detection assay [1]. This moderate potency, while not optimized, provides a defined baseline for this specific core scaffold. In contrast, the general pyridazine-3-carboxamide scaffold has been developed into far more potent HSD17B13 inhibitors, such as HSD17B13-IN-97, which achieved an IC50 ≤ 0.1 µM, demonstrating a >100-fold improvement over the unoptimized 6-hydroxy core . This highlights the crucial role of the 6-hydroxy-pyridazine core as a validated starting point for optimization, rather than a final potent compound, and that substitution on this core is essential for achieving high potency.
| Evidence Dimension | HSD17B13 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 10,000 nM (10 µM) for a 5-chloro derivative of 6-Hydroxypyridazine-3-carboxamide |
| Comparator Or Baseline | 0.1 µM for HSD17B13-IN-97 (an optimized pyridazine-based inhibitor) |
| Quantified Difference | >100-fold lower potency for the unoptimized 6-hydroxy core compared to an optimized analog |
| Conditions | LC/MS estrone detection assay monitoring conversion of estradiol to estrone by human HSD17B13 |
Why This Matters
This data confirms that the 6-Hydroxypyridazine-3-carboxamide scaffold is a validated, functional core for HSD17B13 inhibition but requires further derivatization to achieve potent activity, making it a strategic starting material for medicinal chemistry rather than a substitute for a potent lead compound.
- [1] BindingDB. (2023). BDBM617479: 5-chloro-N-(3-(3,3-dimethylbutyl)-4-oxo-3,4-dihydroquinazolin-5-yl)-6-hydroxypyridazine-3-carboxamide. IC50 data for HSD17B13. View Source
